4-benzyl-N'-[(3,4-dichlorophenyl)carbamoyl]-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide
Description
This compound is a structurally complex molecule featuring a piperidine core substituted with a benzyl group, a carbamoyl-linked 3,4-dichlorophenyl moiety, and a 4,6-dimethylpyrimidin-2-yl group. The benzyl group may enhance lipophilicity, while the dichlorophenyl and pyrimidine substituents could contribute to steric and electronic interactions. Structural characterization of such compounds often relies on crystallographic tools like SHELX and ORTEP-3 for refinement and visualization .
Properties
Molecular Formula |
C26H28Cl2N6O |
|---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
1-[(Z)-C-(4-benzylpiperidin-1-yl)-N-(4,6-dimethylpyrimidin-2-yl)carbonimidoyl]-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C26H28Cl2N6O/c1-17-14-18(2)30-24(29-17)32-25(33-26(35)31-21-8-9-22(27)23(28)16-21)34-12-10-20(11-13-34)15-19-6-4-3-5-7-19/h3-9,14,16,20H,10-13,15H2,1-2H3,(H2,29,30,31,32,33,35) |
InChI Key |
BMABQSKEYAHAAC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC(=O)NC2=CC(=C(C=C2)Cl)Cl)\N3CCC(CC3)CC4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC(=O)NC2=CC(=C(C=C2)Cl)Cl)N3CCC(CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N’-[(3,4-dichlorophenyl)carbamoyl]-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N’-[(3,4-dichlorophenyl)carbamoyl]-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophilic reagents (e.g., sodium hydroxide), electrophilic reagents (e.g., sulfuric acid)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
4-benzyl-N'-[(3,4-dichlorophenyl)carbamoyl]-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide is being explored for its potential therapeutic properties. Research indicates that it may possess anti-inflammatory and anticancer activities. The compound's structure allows it to interact with specific molecular targets, potentially modulating enzyme or receptor activities related to disease processes .
Biological Research
This compound serves as a biochemical probe to study various cellular processes. Its unique chemical structure enables researchers to investigate its effects on cellular signaling pathways and metabolic processes. Studies have shown that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also have similar applications .
Chemical Synthesis
In synthetic chemistry, this compound is utilized as a building block for creating more complex molecules. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, making it versatile for further synthetic applications .
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of compounds with similar structures found that certain derivatives exhibited significant cytotoxicity against human breast cancer cell lines. The mechanism was linked to the induction of apoptosis through specific signaling pathways .
Case Study 2: Anti-inflammatory Properties
Research on related compounds indicated promising anti-inflammatory effects in preclinical models. These findings suggest that this compound could be a candidate for further investigation in inflammatory disease models .
Mechanism of Action
The mechanism of action of 4-benzyl-N’-[(3,4-dichlorophenyl)carbamoyl]-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Piperidine Derivatives :
The compound 1-[N-(4,6-Dimethylpyrimidin-2-yl)Carbamimidoyl]Piperidine-4-Carboxamide () shares the piperidine and 4,6-dimethylpyrimidinyl groups but lacks the benzyl and dichlorophenylcarbamoyl substituents. This simpler analog likely exhibits reduced steric bulk and lower lipophilicity, which may influence solubility and target selectivity.- Halogenated Aromatic Systems: The 3,4-dichlorophenyl group in the target compound is a hallmark of bioactive molecules (e.g., antifungal or kinase inhibitors). Compared to non-halogenated analogs, the electron-withdrawing chlorine atoms may enhance binding to hydrophobic pockets or improve metabolic stability.
- Pyrimidine Modifications: The 4,6-dimethylpyrimidin-2-yl group is a common pharmacophore in sulfonamide antibiotics (e.g., sulfadiazine derivatives referenced in ).
Hypothetical Physicochemical Properties (Table 1)
Research Implications and Methodological Considerations
The structural complexity of the target compound necessitates advanced crystallographic techniques for accurate characterization. Tools like SHELXL (for refinement) and WinGX (for data integration) are critical for resolving its 3D conformation and intermolecular interactions . For example:
- The benzyl group’s orientation relative to the piperidine ring could be determined via SHELX-refined X-ray data.
- ORTEP-3 visualizations might reveal steric clashes between the dichlorophenyl group and adjacent residues in a protein-binding pocket .
Biological Activity
The compound 4-benzyl-N'-[(3,4-dichlorophenyl)carbamoyl]-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide is a novel chemical entity that has garnered attention for its potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₂₄H₂₇Cl₂N₃O₄
- Molecular Weight : 487.39 g/mol
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluated a series of compounds with similar structures and found that they inhibited cancer cell proliferation in vitro. The most potent analogs showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 13.6 to 14.9 µM against various cancer cell lines including leukemia and melanoma .
The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. For instance, compounds with similar piperidine structures have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for tumor growth and survival . Additionally, activation of the JNK/ERK pathways has been associated with apoptosis in cancer cells .
Case Studies
- In Vitro Studies : In a controlled laboratory setting, the compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent in oncology.
- Synergistic Effects : A study explored the combination of this compound with existing chemotherapeutics. The findings revealed enhanced efficacy when used in conjunction with other agents like VX-770, indicating potential for combination therapies in treating resistant cancer forms .
Data Tables
| Compound | GI50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| Compound A | 13.6 | Leukemia | PI3K/AKT/mTOR inhibition |
| Compound B | 14.9 | Melanoma | JNK/ERK pathway activation |
| 4-benzyl... | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
